2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol
描述
This compound is a pyrazoloquinazoline derivative characterized by a fused bicyclic core (pyrazole and quinazoline) with a methyl group at position 2, a phenyl substituent at position 3, and a tetrahydropyrazoloquinazoline scaffold. Its synthesis typically involves multi-step condensation reactions, as seen in related compounds (e.g., Schiff base formation or hydrazine-carbodithioate coupling) .
属性
IUPAC Name |
2-[2-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-19(16-7-3-2-4-8-16)21-23-18-10-6-5-9-17(18)20(25(21)24-15)22-11-13-27-14-12-26/h2-4,7-8,22,26H,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCJEIMZUIETDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2NCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on existing literature.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps, including the formation of the tetrahydropyrazoloquinazoline core. The structural complexity allows for various interactions with biological targets. The molecular formula and weight can be derived from its IUPAC name, indicating a significant molecular structure conducive to biological activity.
Research indicates that compounds similar to 2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol exhibit several mechanisms of action:
- Antiproliferative Activity : Studies have shown that derivatives of quinazoline compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds related to quinazoline structures have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
- Apoptosis Induction : Similar compounds have been observed to induce apoptosis through various pathways. For example, they can trigger mitochondrial dysfunction leading to caspase activation and subsequent cell death. The induction of G2/M arrest in the cell cycle has also been noted in studies involving quinolone derivatives .
- Targeting Protein Interactions : The ability of these compounds to interfere with protein-protein interactions is critical for their anticancer activity. They can bind to specific active sites on enzymes involved in DNA synthesis and repair mechanisms .
Biological Activity Data
The following table summarizes key findings on the biological activity of related compounds:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 2-Methyl-3-phenylquinazoline | HCT-116 | 1.9 | Antiproliferative |
| 3-Phenylquinoxaline Derivative | MCF-7 | 2.3 | Apoptosis Induction |
| 2-Phenyl-4-quinolone | PC-3 | 0.85 | Cell Cycle Arrest |
| 5-Nitroindazole Derivative | HT-29 | Moderate | Antineoplastic |
Case Study 1: Anticancer Activity
In a study examining the anticancer potential of quinazoline derivatives, researchers synthesized several analogs and tested their activity against HCT-116 and MCF-7 cell lines. The results indicated that modifications to the quinazoline core significantly impacted their potency, with some derivatives achieving IC50 values as low as 1.9 μg/mL .
Case Study 2: Mechanism Exploration
Further investigation into the mechanism revealed that certain derivatives could disrupt microtubule dynamics in cancer cells, leading to mitotic arrest and apoptosis. This was evidenced by changes in cyclin B1 expression and Cdk1 activation pathways .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Compound A : Ethyl 2-(9-(4-Chlorophenyl)-8-oxo-5,6,7,8-tetrahydrotetrazolo[5,1-b]quinazolin-4(6H)-yl)acetate ()
- Structural Difference : Replaces the pyrazole ring with a tetrazole moiety and introduces a 4-chlorophenyl group.
- Synthesis: Utilizes K₂CO₃-mediated coupling in DMF at room temperature, differing from the ethanol-based reflux methods used for the target compound .
- Pharmacological Relevance: Tetrazole derivatives are often associated with enhanced metabolic stability but may exhibit reduced solubility compared to ethoxyethanol-substituted analogs.
Compound B: Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate ()
- Structural Difference : Features a triazole-thiadiazole hybrid core instead of pyrazoloquinazoline.
- Synthesis: Requires hydrazine-carbodithioate intermediates and reflux in 2-propanol, yielding 69% after recrystallization .
- Functional Implications : The thiadiazole ring may confer distinct electronic properties, influencing binding affinity in therapeutic applications.
Side Chain Variations
Compound C: 9-Hexyl-3-(4-phenylquinolin-2-yl)-9H-carbazole ()
- Structural Difference: Substitutes the pyrazoloquinazoline core with a carbazole-quinoline system and a hexyl chain.
- Synthesis: Involves diphenyl phosphate-catalyzed condensation in m-cresol, a harsher solvent system compared to ethanol-based methods .
- Physicochemical Properties: The hexyl chain increases lipophilicity, contrasting with the hydrophilic ethoxyethanol side chain of the target compound.
Compound D: 2-[1-(Benzo[d]thiazol-2-yl)hydrazinyl]ethanol ()
- Structural Difference : Replaces the pyrazoloquinazoline core with a benzothiazole-hydrazine motif.
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: The target compound’s ethoxyethanol side chain may simplify purification compared to hexyl or tetrazole-containing analogs, which require recrystallization from polar aprotic solvents (e.g., dimethylformamide) .
- Bioactivity Trends : Pyrazoloquinazoline derivatives generally exhibit higher selectivity for kinase inhibition compared to triazole-thiadiazole hybrids, which are more commonly associated with antimicrobial activity .
- Thermal Stability: Carbazole-quinoline derivatives (e.g., Compound C) demonstrate higher melting points (113–115°C) due to rigid aromatic systems, whereas the target compound’s tetrahydropyrazoloquinazoline core likely reduces crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
